molecular formula C7H16N2 B055181 Azepan-3-yl-methyl-amine CAS No. 124695-93-8

Azepan-3-yl-methyl-amine

Cat. No.: B055181
CAS No.: 124695-93-8
M. Wt: 128.22 g/mol
InChI Key: OROOBNKHDZYDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK-5099 involves the reaction of 1-phenylindole with cyanoacetic acid in the presence of a base, followed by the addition of an acrylate group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide or dimethyl sulfoxide

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of UK-5099 follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Continuous monitoring: To ensure optimal reaction conditions

    Purification: Using techniques such as recrystallization or chromatography to obtain high-purity UK-5099

Chemical Reactions Analysis

Types of Reactions

UK-5099 undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, UK-5099 can form oxidized derivatives.

    Reduction: Reduction reactions can convert UK-5099 into its reduced forms.

    Substitution: Various substitution reactions can modify the indole or acrylate groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidized Derivatives: Formed through oxidation reactions

    Reduced Forms: Resulting from reduction reactions

    Substituted Compounds: Produced via substitution reactions

Scientific Research Applications

UK-5099 has a wide range of scientific research applications, including:

Mechanism of Action

UK-5099 exerts its effects by inhibiting the mitochondrial pyruvate carrier. It binds to the carrier in a covalent reversible manner, blocking the entry of pyruvate into mitochondria. This inhibition weakens mitochondrial oxidative phosphorylation and triggers aerobic glycolysis, leading to altered cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    MSDC-0160: Another mitochondrial pyruvate carrier inhibitor with similar properties.

    JXL001: A compound with a similar structure but different activity profile.

Uniqueness of UK-5099

UK-5099 is unique due to its potent inhibitory effect on the mitochondrial pyruvate carrier and its ability to induce significant changes in cellular metabolism. Its structure allows for specific binding to the carrier, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-methylazepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROOBNKHDZYDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373427
Record name Azepan-3-yl-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124695-93-8
Record name Azepan-3-yl-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124695-93-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.